3-Ethyl-5-methyl-1,2-oxazole-4-carboxamide
Overview
Description
“3-Ethyl-5-methyl-1,2-oxazole-4-carboxamide” is a chemical compound with the molecular formula C7H10N2O2 . It is a white to cream powder .
Molecular Structure Analysis
The molecular structure of “3-Ethyl-5-methyl-1,2-oxazole-4-carboxamide” can be represented by the InChI code1S/C7H10N2O2/c1-3-5-6(7(8)10)4(2)11-9-5/h3H2,1-2H3,(H2,8,10)
and the SMILES string CCC1=NOC(C)=C1C(O)=O
. Physical And Chemical Properties Analysis
“3-Ethyl-5-methyl-1,2-oxazole-4-carboxamide” is a white to cream powder . Its molecular weight is 154.17 . The melting point is between 118.0-128.0°C .Scientific Research Applications
Synthesis Applications
3-Ethyl-5-methyl-1,2-oxazole-4-carboxamide and its derivatives play a significant role in the synthesis of complex molecules. For example, oxazoles have been used as masked forms of activated carboxylic acids in the synthesis of macrolides like recifeiolide and curvularin, showcasing their utility in creating complex molecular structures through photooxygenation reactions (Wasserman et al., 1981). Moreover, oxazoles are integral in the modular synthesis of natural products through gold-catalyzed [3 + 2] annulation, highlighting their role in developing new synthetic methodologies (Luo et al., 2012).
Catalysis and Activation
Bidentate ligands have been shown to temper the reactivities of α-oxo gold carbenes, facilitating the synthesis of oxazoles. This demonstrates the adaptability of oxazole derivatives in homogeneous gold catalysis, opening new opportunities for oxidative gold catalysis (Luo et al., 2012). Additionally, the use of oxazole-4-carboxamide moieties in Pd-catalyzed C(sp3)-H bond activation showcases the utility of these compounds in facilitating selective and efficient arylation and alkylation reactions, further underscoring their importance in the development of non-natural amino acids (Pasunooti et al., 2015).
Antimicrobial and Biological Activities
Some oxazole derivatives have shown promising results in inhibiting blood platelet aggregation, comparable to aspirin, indicating their potential in medical applications for cardiovascular diseases (Ozaki et al., 1983). Additionally, certain derivatives have displayed fungicidal and insecticidal activities, suggesting their use in agricultural pest control (Liu et al., 2004).
Safety And Hazards
Future Directions
properties
IUPAC Name |
3-ethyl-5-methyl-1,2-oxazole-4-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2/c1-3-5-6(7(8)10)4(2)11-9-5/h3H2,1-2H3,(H2,8,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZSRUKUQHAHSKP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NOC(=C1C(=O)N)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Ethyl-5-methyl-1,2-oxazole-4-carboxamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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